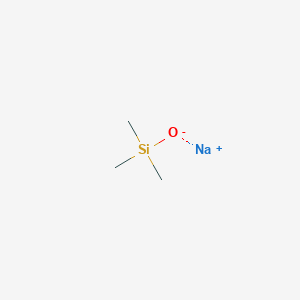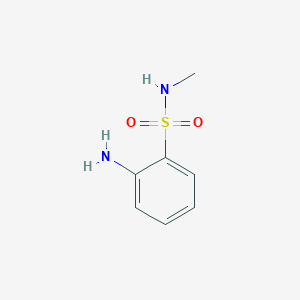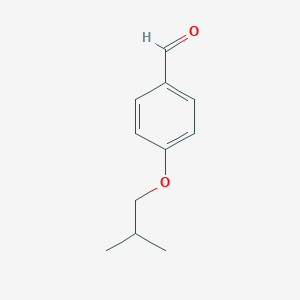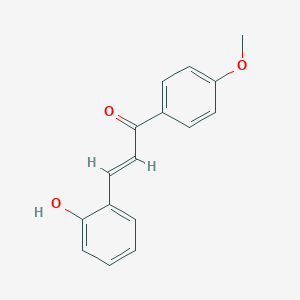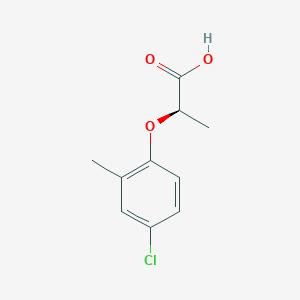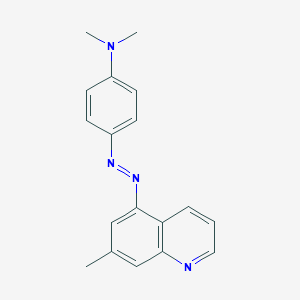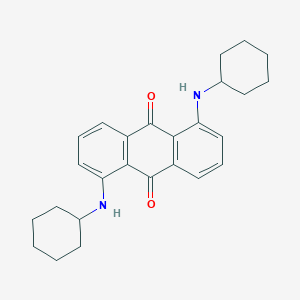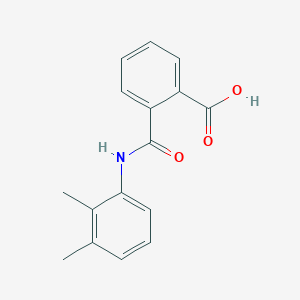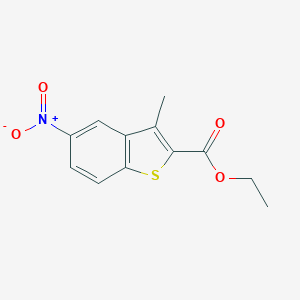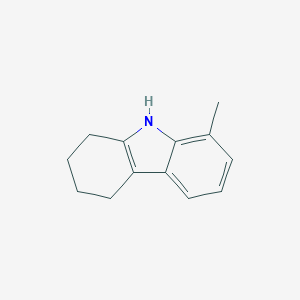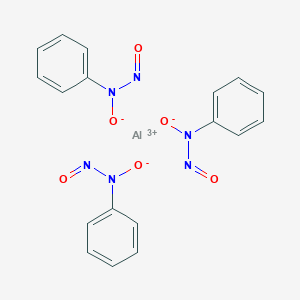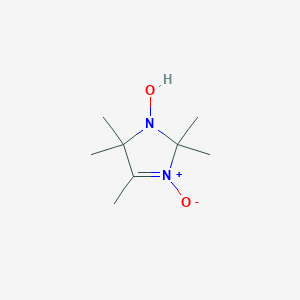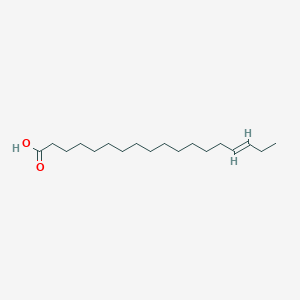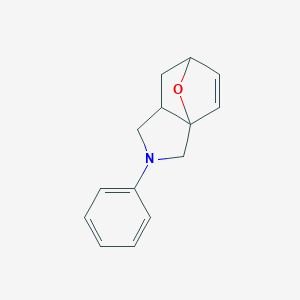
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells and the reduction of inflammation in inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- in lab experiments is its high purity and ease of synthesis. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl-. One potential direction is the investigation of its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research could be done to elucidate its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer agent and anti-inflammatory agent make it a valuable compound for further research. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- can be achieved through several methods. One of the most commonly used methods is the reaction of 3,4-dihydroisoquinoline-1(2H)-carboxylic acid with phenylacetylene in the presence of palladium on carbon and triethylamine. This method yields a high purity product and is relatively easy to perform.
Aplicaciones Científicas De Investigación
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and has been investigated for its potential as a treatment for inflammatory diseases.
Propiedades
Número CAS |
17960-73-5 |
|---|---|
Nombre del producto |
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-phenyl- |
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-phenyl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene |
InChI |
InChI=1S/C14H15NO/c1-2-4-12(5-3-1)15-9-11-8-13-6-7-14(11,10-15)16-13/h1-7,11,13H,8-10H2 |
Clave InChI |
SFAYZPMRYHGFNC-UHFFFAOYSA-N |
SMILES |
C1C2CN(CC23C=CC1O3)C4=CC=CC=C4 |
SMILES canónico |
C1C2CN(CC23C=CC1O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



